Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester is a complex organic compound with a unique structure that combines a benzeneacetic acid moiety with a quinazolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester typically involves multiple steps. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the methylthio group and the benzeneacetic acid moiety. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazolinones.
Scientific Research Applications
Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, inhibiting their activity. The methylthio group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester
- Benzeneacetic acid, (4-methoxyphenyl)methyl ester
Uniqueness
Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester is unique due to the presence of the quinazolinone core and the methylthio group. These structural features confer specific chemical and biological properties that distinguish it from other similar compounds. For example, the quinazolinone core is known for its ability to interact with a wide range of biological targets, making it a valuable scaffold in medicinal chemistry.
Properties
CAS No. |
102037-97-8 |
---|---|
Molecular Formula |
C18H16N2O3S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl 2-[4-(2-methylsulfanyl-4-oxoquinazolin-3-yl)phenyl]acetate |
InChI |
InChI=1S/C18H16N2O3S/c1-23-16(21)11-12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)19-18(20)24-2/h3-10H,11H2,1-2H3 |
InChI Key |
ITXMZPQVRYGSBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.